molecular formula C22H28N6O B6454951 2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2548991-74-6

2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6454951
CAS No.: 2548991-74-6
M. Wt: 392.5 g/mol
InChI Key: GAVHALJCPNGICQ-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,5-dimethyl-1H-pyrazole-3-carbonyl group , an octahydropyrrolo[3,4-c]pyrrol-2-yl group, and a 1-(propan-2-yl)-1H-1,3-benzodiazole group. These groups are likely connected in a way that forms the overall structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 1,5-dimethyl-1H-pyrazole-3-carbonyl group would likely contribute to the compound’s polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbonyl group in the 1,5-dimethyl-1H-pyrazole-3-carbonyl moiety could potentially undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,5-dimethyl-1H-pyrazole-3-carbonyl group could impact the compound’s solubility and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed information on this .

Future Directions

The future research directions for this compound would likely depend on its potential applications. This could include further studies to better understand its physical and chemical properties, synthesis methods, and potential uses .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-14(2)28-20-8-6-5-7-18(20)23-22(28)27-12-16-10-26(11-17(16)13-27)21(29)19-9-15(3)25(4)24-19/h5-9,14,16-17H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHALJCPNGICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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